3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione
Description
3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione is a chemical compound with the molecular formula C11H11ClO2S and a molecular weight of 242.726 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl-phenylmethyl moiety, which is further connected to a pentane-2,4-dione backbone. It is a unique compound that finds applications in various fields of scientific research.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO2S/c1-12(20)17(13(2)21)18(14-6-4-3-5-7-14)22-16-10-8-15(19)9-11-16/h3-11,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXUSZXPSRKMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione typically involves the reaction of 4-chlorothiophenol with benzyl chloride in the presence of a base, followed by the reaction with pentane-2,4-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione can be compared with similar compounds such as:
3-[(4-Nitrophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione: This compound has a nitro group instead of a chloro group, which may result in different chemical reactivity and biological activity.
3-[(4-Methylphenyl)sulfanyl-phenylmethyl]pentane-2,4-dione: The presence of a methyl group instead of a chloro group can affect the compound’s properties and applications.
3-[(4-Bromophenyl)sulfanyl-phenylmethyl]pentane-2,4-dione: The bromine atom may impart different electronic and steric effects compared to the chlorine atom, influencing the compound’s behavior in chemical reactions and biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
